2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
Description
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3.C2H2O4/c1-12-6-7-16-17(8-12)21-18(20-16)14-10-22(11-14)9-13-4-2-3-5-15(13)19;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,20,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJGCCIKQVQEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC=CC=C4F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS No. 1421506-18-4) is a synthetic molecule that belongs to the class of benzoimidazole derivatives. This compound has gained attention for its potential therapeutic applications, particularly in neurological disorders and as a positive allosteric modulator of GABA-A receptors. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20FN3O4
- Molecular Weight : 385.4 g/mol
- Structure : The compound contains an azetidine ring, a benzo[d]imidazole moiety, and a fluorobenzyl substituent, which contribute to its biological activity.
The primary mechanism of action for this compound is believed to involve modulation of neurotransmitter systems, particularly the GABA-A receptor. The GABA-A receptor is crucial in mediating inhibitory neurotransmission in the central nervous system (CNS). Positive allosteric modulators of this receptor can enhance its response to GABA, potentially leading to anxiolytic and anticonvulsant effects.
1. GABA-A Receptor Modulation
Research has shown that compounds similar to this compound can act as positive allosteric modulators at the GABA-A receptor. This interaction enhances the efficacy of GABA, promoting increased chloride ion influx and neuronal hyperpolarization, which may alleviate symptoms associated with anxiety and seizures .
2. Neuroprotective Effects
Studies indicate that benzoimidazole derivatives exhibit neuroprotective properties against oxidative stress-induced neuronal damage. The compound's structure may confer stability against metabolic degradation while enhancing its ability to cross the blood-brain barrier .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study evaluated the protective effects of various benzoimidazole derivatives on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and oxidative damage markers, suggesting their potential utility in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of the target compound with structurally related 1H-benzo[d]imidazole derivatives:
Key Observations :
- Thermal Stability : Bulky substituents (e.g., indolyl groups in ) correlate with higher melting points (>300°C), suggesting strong intermolecular interactions .
- Halogenation Effects: Fluorinated groups (e.g., 2-fluorobenzyl in the target, difluoromethoxy in ) improve metabolic resistance compared to non-halogenated analogs .
Antimicrobial Activity ():
- 7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) : MIC values of 3.9 µg/mL against MRSA, attributed to halogen atoms enhancing membrane penetration .
- Target Compound : While antimicrobial data are unavailable, the 2-fluorobenzyl group may mimic halogenated analogs' bioactivity by interacting with hydrophobic enzyme pockets.
Antiviral Potential ():
- Heterocyclic Substitutions : Benzimidazoles with five-membered heterocycles (e.g., pyrrole in L1–L3) show in silico anti-SARS-CoV-2 activity. The target’s azetidine ring, a four-membered heterocycle, may offer unique steric interactions for viral protease inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and cyclization. For example, the 2-fluorobenzyl group can be introduced via alkylation of azetidine intermediates under basic conditions (e.g., KCO in DMF at 80°C). Purification by column chromatography (hexane/ethyl acetate gradients) and recrystallization improves purity. Catalysts like nano-SiO enhance reaction efficiency by facilitating benzimidazole ring formation at lower temperatures (80–100°C) with yields >85% . Reaction optimization should include monitoring by TLC and adjusting stoichiometry of coupling reagents (e.g., EDCI/HOBt) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what are critical spectral markers?
- Methodological Answer :
- H/C NMR : Key markers include the azetidine NH proton (δ 3.2–3.5 ppm, broad singlet) and aromatic protons from the 2-fluorobenzyl group (δ 7.1–7.4 ppm, coupling patterns confirm substitution). The benzoimidazole C2 carbon appears at δ 145–150 ppm .
- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- IR : Stretching vibrations for C-F (1100–1200 cm) and oxalate counterion (C=O at 1700–1750 cm) validate functional groups .
Q. What initial biological screening approaches are recommended for assessing pharmacological potential?
- Methodological Answer : Prioritize in vitro assays for target engagement:
- Enzyme inhibition : Screen against topoisomerases using plasmid relaxation assays (IC determination via gel electrophoresis) .
- Antimicrobial activity : Use microdilution assays against S. aureus and S. typhi (MIC values <50 µg/mL indicate potency) .
- Cytotoxicity : Employ MTT assays on HEK-293 or cancer cell lines to evaluate selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational modeling results?
- Methodological Answer : Discrepancies often arise from protonation states or solvent inclusion in crystals. Use SHELX for refining X-ray data (hydrogen atom placement, thermal parameters) and compare with DFT-optimized geometries (B3LYP/6-31G* basis set). If bond lengths differ >0.05 Å, re-examine crystal packing effects or consider alternative tautomeric forms . Validate with variable-temperature NMR to detect dynamic processes .
Q. What strategies analyze tautomeric mixtures in benzimidazole derivatives, and how do they impact biological activity?
- Methodological Answer : Tautomerism (e.g., 5- vs. 6-substituted isomers) is detectable via:
- VT-NMR : Monitor chemical shift changes (e.g., NH protons) between 25–100°C to identify equilibrium states .
- X-ray crystallography : Resolve tautomeric ratios in solid-state structures .
Biological implications: Separate isomers via preparative HPLC and test individually. For example, 5-methyl tautomers may exhibit stronger enzyme binding due to steric alignment with hydrophobic pockets .
Q. How does the 2-fluorobenzyl substituent influence binding affinity in enzyme inhibition studies?
- Methodological Answer : The substituent enhances lipophilicity and π-π stacking with aromatic residues (e.g., Tyr in topoisomerase active sites). Conduct SAR studies by synthesizing analogs lacking fluorine or substituting with Cl/CH. Docking simulations (AutoDock Vina) show fluorinated derivatives improve binding energy (ΔG ≤ -8.5 kcal/mol) compared to non-fluorinated analogs (ΔG ≥ -7.0 kcal/mol) . Validate with isothermal titration calorimetry (ITC) to quantify ΔH and ΔS contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
